![molecular formula C31H35N3O5 B2979214 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide CAS No. 1184986-75-1](/img/structure/B2979214.png)
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a quinazolinone ring, benzyl group, and isopentylbenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These methods involve the formation of a diastereomeric morpholinone derivative which is then transformed into a tetrahydroisoquinoline .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Cellular Proliferation in Tumors
A study explored the use of a derivative of the compound for evaluating cellular proliferation in tumors through PET imaging, highlighting its potential in assessing the proliferative status of solid tumors. This study presented a significant correlation between the compound's uptake in tumors and the Ki-67 proliferation index, suggesting its promise as a non-invasive method to gauge tumor growth and response to therapy (Dehdashti et al., 2013).
Sigma-2 Receptor Probe
Another research avenue explored a derivative's binding affinity to sigma-2 receptors, indicating its utility as a ligand for studying these receptors in vitro. The study's findings support the compound's potential in investigating the sigma-2 receptor's role in cancer and neurodegenerative diseases (Xu et al., 2005).
Novel Synthesis Methods
Research into novel synthesis methods for quinazolinones, involving derivatives of the compound, has been reported. Such methods are critical for developing new pharmaceuticals, providing a streamlined approach to generating these compounds with potential therapeutic effects (Hikawa et al., 2012).
Antioxidant Studies
Derivatives have also been synthesized and evaluated for their antioxidant properties, revealing that some exhibit significant radical scavenging capabilities. These findings suggest potential applications in protecting against oxidative stress-related conditions (Al-azawi, 2016).
Inhibitors of VEGFR2
In the context of anticancer research, derivatives containing the 1,3,4-oxadiazole scaffold have shown potent inhibitory activity against VEGFR2, a key target in tumor angiogenesis. This underlines the potential for developing new anticancer agents based on this chemical framework (Qiao et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O5/c1-20(2)14-15-32-29(35)23-12-10-22(11-13-23)18-34-30(36)25-16-27(38-4)28(39-5)17-26(25)33(31(34)37)19-24-9-7-6-8-21(24)3/h6-13,16-17,20H,14-15,18-19H2,1-5H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVPJACOWYABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC(C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopentylbenzamide |
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